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molecular formula C8H6FIO2 B1526703 2-Fluoro-3-iodo-4-methylbenzoic acid CAS No. 882679-89-2

2-Fluoro-3-iodo-4-methylbenzoic acid

Cat. No. B1526703
M. Wt: 280.03 g/mol
InChI Key: PAAKRIQUPXJQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127024B2

Procedure details

To a 500 ml round bottom, three neck flask equipped with a condenser and magnetic stirrer, was added 2-fluoro-3-iodo-4-methyl-benzonitrile (33 g, 126.4 mmol), 70 ml of methanol, and 70 ml of 60% aqueous sulfuric acid. The flask was sealed and temperature was raised to 115° C. The reaction mixture was stirred at this temperature overnight. The precipitate that formed was filtered onto fritted filter, washed with 1 L of water, and dried under vacuum for 2 h and then in vacuum oven at 60° C. for 3 h to give 31.5 g of IXS-4-95-1. 1H NMR (DMSO-d6, 400 MHz) δ 13.2 (broad s, 1H), 7.74 (t, 1H), 7.26 (d, 1H), 2.47 (s, 3H), and MS [MH+]=280).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6][C:3]=1C#N.S(=O)(=O)(O)[OH:13].[CH3:17][OH:18]>>[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6][C:3]=1[C:17]([OH:13])=[O:18]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1I)C
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml round bottom, three neck flask equipped with a condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered onto fritted filter
WASH
Type
WASH
Details
washed with 1 L of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
in vacuum oven at 60° C. for 3 h to give 31.5 g of IXS-4-95-1
Duration
3 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)O)C=CC(=C1I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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